molecular formula C10H21N B13577072 (4,4-Dimethylcycloheptyl)methanamine

(4,4-Dimethylcycloheptyl)methanamine

Cat. No.: B13577072
M. Wt: 155.28 g/mol
InChI Key: MEFATOUBIOJTIQ-UHFFFAOYSA-N
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Description

(4,4-Dimethylcycloheptyl)methanamine is an organic compound with the molecular formula C10H21N It is a derivative of cycloheptane, featuring a methanamine group attached to a cycloheptyl ring that is substituted with two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcycloheptyl)methanamine typically involves the reaction of 4,4-dimethylcycloheptanone with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcycloheptyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(4,4-Dimethylcycloheptyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethylcycloheptyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptylamine: A similar compound with a cycloheptyl ring but without the methyl substitutions.

    (4-Methylcycloheptyl)methanamine: A related compound with only one methyl group at the 4-position.

    (4,4-Dimethylcyclohexyl)methanamine: A compound with a cyclohexyl ring instead of a cycloheptyl ring.

Uniqueness

(4,4-Dimethylcycloheptyl)methanamine is unique due to its specific substitution pattern and ring size, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(4,4-dimethylcycloheptyl)methanamine

InChI

InChI=1S/C10H21N/c1-10(2)6-3-4-9(8-11)5-7-10/h9H,3-8,11H2,1-2H3

InChI Key

MEFATOUBIOJTIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)CN)C

Origin of Product

United States

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